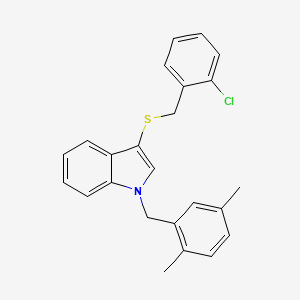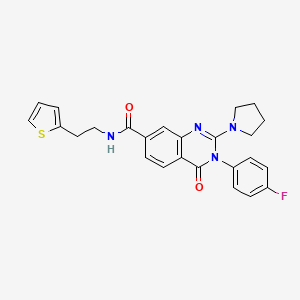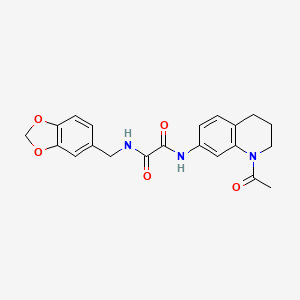
3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole is a synthetic compound that belongs to the class of indole derivatives. It has gained significant attention due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. It has been found to inhibit the activity of certain enzymes and proteins involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole exhibits potent anti-tumor and anti-inflammatory effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of inflammatory cytokines. Additionally, it has shown neuroprotective effects and improved cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole in lab experiments is its high potency and selectivity. It has been found to exhibit minimal toxicity towards normal cells, making it a suitable candidate for further drug development. However, its limited solubility in water and low bioavailability are some of the limitations that need to be addressed.
Zukünftige Richtungen
The potential applications of 3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole in scientific research are vast. Some of the future directions that can be explored include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its therapeutic potential in various disease models. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its bioavailability.
Synthesemethoden
The synthesis of 3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole involves a multi-step process. It starts with the reaction of 2,5-dimethylbenzaldehyde with thiourea, followed by the reaction of the resulting product with 2-chlorobenzyl chloride. The final step involves the cyclization of the intermediate product to form 3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole. This synthesis method has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. Additionally, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-1-[(2,5-dimethylphenyl)methyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNS/c1-17-11-12-18(2)20(13-17)14-26-15-24(21-8-4-6-10-23(21)26)27-16-19-7-3-5-9-22(19)25/h3-13,15H,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTCMELNVZUEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea](/img/structure/B2937073.png)
![Methyl 7-(aminomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate;hydrochloride](/img/structure/B2937075.png)



![3,5-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2937082.png)
![3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2937083.png)
![4-[(4-chlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2937084.png)

![(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2937088.png)
![1-(3-cyano-6-ethylquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2937089.png)
